molecular formula C15H18N4 B2661242 1-({Imidazo[1,2-a]pyridin-2-yl}methyl)-4-(prop-2-yn-1-yl)piperazine CAS No. 1281014-23-0

1-({Imidazo[1,2-a]pyridin-2-yl}methyl)-4-(prop-2-yn-1-yl)piperazine

Cat. No.: B2661242
CAS No.: 1281014-23-0
M. Wt: 254.337
InChI Key: ZYQLZSXZFXARPA-UHFFFAOYSA-N
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Description

1-({Imidazo[1,2-a]pyridin-2-yl}methyl)-4-(prop-2-yn-1-yl)piperazine is a heterocyclic compound that features both an imidazo[1,2-a]pyridine and a piperazine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Properties

IUPAC Name

2-[(4-prop-2-ynylpiperazin-1-yl)methyl]imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4/c1-2-6-17-8-10-18(11-9-17)12-14-13-19-7-4-3-5-15(19)16-14/h1,3-5,7,13H,6,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYQLZSXZFXARPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCN(CC1)CC2=CN3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({Imidazo[1,2-a]pyridin-2-yl}methyl)-4-(prop-2-yn-1-yl)piperazine typically involves multi-step reactions. One common method includes the initial formation of the imidazo[1,2-a]pyridine core, followed by functionalization to introduce the piperazine and prop-2-yn-1-yl groups. The reaction conditions often involve the use of catalysts, such as transition metals, and may require specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems can help in maintaining precise control over reaction conditions, thereby enhancing the overall yield and reducing production costs .

Chemical Reactions Analysis

Types of Reactions

1-({Imidazo[1,2-a]pyridin-2-yl}methyl)-4-(prop-2-yn-1-yl)piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include transition metal catalysts, oxidizing agents, and reducing agents. Reaction conditions may vary but often involve controlled temperatures, pressures, and pH levels to ensure the desired reaction pathway is followed .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

1-({Imidazo[1,2-a]pyridin-2-yl}methyl)-4-(prop-2-yn-1-yl)piperazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-({Imidazo[1,2-a]pyridin-2-yl}methyl)-4-(prop-2-yn-1-yl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core but differ in their substituents.

    Piperazine derivatives: Compounds that feature the piperazine ring but have different functional groups attached.

Uniqueness

1-({Imidazo[1,2-a]pyridin-2-yl}methyl)-4-(prop-2-yn-1-yl)piperazine is unique due to its specific combination of the imidazo[1,2-a]pyridine and piperazine rings, along with the prop-2-yn-1-yl group. This unique structure contributes to its distinct chemical and pharmacological properties, setting it apart from other similar compounds .

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